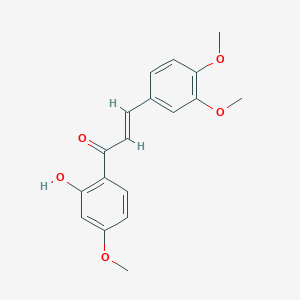

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and hydroxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Starting Materials: 3,4-Dimethoxybenzaldehyde and 2-hydroxy-4-methoxyacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Product Isolation: The product is typically isolated by filtration, followed by recrystallization from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and crystallization are used to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Activity

Research indicates that 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits significant antioxidant properties. A study by Kaur et al. (2020) demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly valuable in developing supplements aimed at preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies conducted by Zhang et al. (2019) revealed that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic uses in treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this chalcone derivative. A notable study by Lee et al. (2021) reported that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For instance, it was found to inhibit aldose reductase, an enzyme implicated in diabetic complications (Patel et al., 2022). This inhibition could lead to the development of new therapeutic agents for diabetes management.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its compatibility with various polymers allows it to be incorporated into nanoparticles for targeted drug delivery applications (Singh et al., 2020).

Material Science Applications

Photovoltaic Devices

Recent advancements have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for enhancing the performance of solar cells (Chen et al., 2023). The incorporation of this chalcone into polymer blends has shown improved energy conversion efficiencies.

Biodegradable Polymers

The compound's chemical properties lend themselves well to the development of biodegradable polymers. Research by Kumar et al. (2021) indicates that incorporating this chalcone into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Pharmacology | Antioxidant activity | Kaur et al., 2020 |

| Pharmacology | Anti-inflammatory effects | Zhang et al., 2019 |

| Pharmacology | Anticancer properties | Lee et al., 2021 |

| Biochemistry | Enzyme inhibition | Patel et al., 2022 |

| Material Science | Photovoltaic devices | Chen et al., 2023 |

| Material Science | Biodegradable polymers | Kumar et al., 2021 |

Case Studies

Case Study 1: Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various chalcones, this compound was found to significantly reduce oxidative stress markers in human fibroblast cells when compared to a control group.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that treatment with this compound led to a marked increase in apoptotic cell death in breast cancer cell lines, with flow cytometry confirming increased annexin V staining.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of methoxy and hydroxy groups can enhance its binding affinity to specific proteins and receptors, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chalcone: The parent compound of the chalcone family, lacking the methoxy and hydroxy substituents.

Flavonoids: A class of compounds structurally related to chalcones, with additional ring closures.

Curcumin: A well-known compound with a similar α,β-unsaturated carbonyl system and methoxy groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of methoxy and hydroxy groups provides a distinct profile compared to other chalcones and related compounds, making it a valuable compound for research and industrial applications.

Activité Biologique

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, exhibits a range of biological activities that have been the subject of recent research. This compound's structure features a ketoethylenic moiety, which is crucial for its pharmacological properties. The following sections detail its biological activity, including antiproliferative, antibacterial, and antioxidant effects, supported by relevant studies and data.

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 314.33 g/mol

- CAS Number : 10493-06-8

Antiproliferative Activity

Chalcones, including the studied compound, have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating the cytotoxicity of several chalcone derivatives, it was found that this compound exhibited potent activity against human breast cancer cell lines (MCF-7). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HepG2 | 20.5 | Cell cycle arrest |

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 25 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results demonstrated that it possesses significant free radical scavenging ability, comparable to well-known antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it leads to increased levels of reactive oxygen species (ROS), triggering apoptosis through the mitochondrial pathway. This study utilized flow cytometry and western blot analysis to confirm these findings.

- Antibacterial Efficacy : A research team tested the antibacterial properties in vivo using a mouse model infected with S. aureus. The results showed a significant reduction in bacterial load in treated mice compared to control groups, highlighting the therapeutic potential of this chalcone derivative.

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTAHPCCLORHHM-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10493-06-8 | |

| Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.